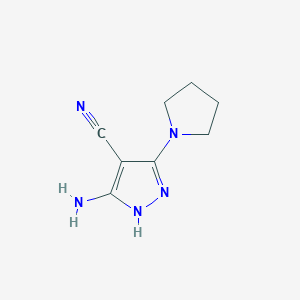

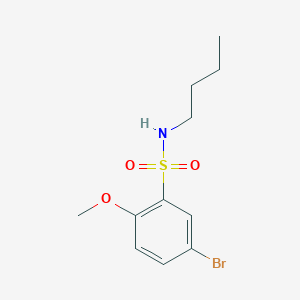

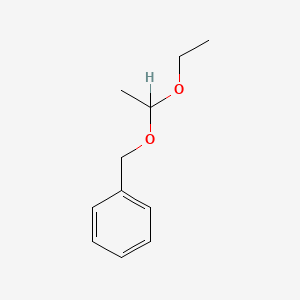

![molecular formula C4H10OS2 B1276469 Ethanol, 2-[(2-mercaptoethyl)thio]- CAS No. 98026-19-8](/img/structure/B1276469.png)

Ethanol, 2-[(2-mercaptoethyl)thio]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanol, 2-[(2-mercaptoethyl)thio]- is a useful research compound. Its molecular formula is C4H10OS2 and its molecular weight is 138.3 g/mol. The purity is usually 95%.

The exact mass of the compound Ethanol, 2-[(2-mercaptoethyl)thio]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanol, 2-[(2-mercaptoethyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[(2-mercaptoethyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis : Ethanol, 2-[(2-mercaptoethyl)thio]- is utilized in the synthesis of polyesters with pendant mercapto groups. These polyesters are used in creating gelatinous reversible addition−fragmentation chain transfer (RAFT) agents, useful in radical polymerization to afford polymers like poly(methyl methacrylate) with narrow molecular weight distributions (Yamamoto & Takasu, 2010).

Membrane Technology : The compound is used in membrane technology, specifically in the production of hydrophilic membranes with higher permeabilities. These membranes are used in filtration processes, offering high hydrophilicity, high permeability, and low fouling character, making them desirable for the filtration of large proteins or applications requiring high protein transmission (Pieracci, Crivello, & Belfort, 2002).

Photochemical Reactions : In photochemistry, ethanol, 2-[(2-mercaptoethyl)thio]- is involved in reactions like the reduction of 1,3-disubstituted thioparabanates under light to yield specific compounds. These reactions are significant in the synthesis of various chemicals and intermediates (Yonezawa, Matsumoto, Matsumura, & Kato, 1969).

Corrosion Inhibition : This compound is studied for its effects on corrosion inhibition, particularly on copper in ethanolic solutions. It's observed that the compound can form films on electrodes, inhibiting anodic copper dissolution and cathodic hydrogen evolution reaction (Marconato, Bulhões, & Temperini, 1998).

Catalysis : It plays a role in catalytic processes, such as in the catalytic air oxidation of thiols, mediated at a molybdenum complex center. This is significant in chemical synthesis and industrial processes (Corma et al., 1995).

Chemical Synthesis and Reactions : It is used in complex chemical reactions like the addition of thiols to ketones, showcasing its role in organic synthesis and the formation of various chemical compounds (Fournier, Lamaty, Natat, & Roque, 1975).

Biochemical Studies : This compound is used in the study of methanogens, particularly as a medium reductant in determining the metabolic response of these microorganisms to various sulfur compounds (Bhatnagar, Henriquet, Zeikus, & Aubert, 1984).

Educational Applications in Chemistry : Its usage is discussed in educational contexts, particularly in teaching the societal dimensions of chemistry and the use of ethanol as an alternative and renewable energy source (Feierabend & Eilks, 2011).

Ethanol Production and Utilization : Research includes studies on the use of ethanol in processes like the production and purification of hydrogen, highlighting its role in energy-related applications (Hormilleja et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

A compound similar to Ethanol, 2-[(2-mercaptoethyl)thio]-, known as 2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol, has been used in the synthesis of an analog of the anticancer agent 6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (NBDHEX). This analog is a potent glutathione S-transferase (GST) and a potential therapeutic antimelanoma agent with enhanced water solubility and antitumor efficacy when compared to NBDHEX .

Properties

IUPAC Name |

2-(2-sulfanylethylsulfanyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS2/c5-1-3-7-4-2-6/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEAFSPWXRCITQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCS)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413643 |

Source

|

| Record name | Ethanol, 2-[(2-mercaptoethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98026-19-8 |

Source

|

| Record name | Ethanol, 2-[(2-mercaptoethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-sulfanylethyl)sulfanyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

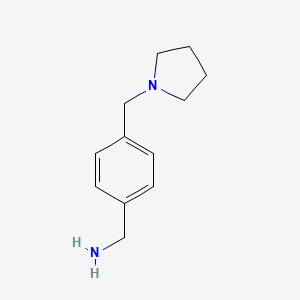

![1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate](/img/structure/B1276390.png)

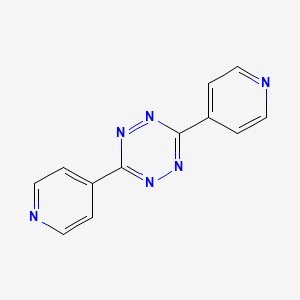

![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)

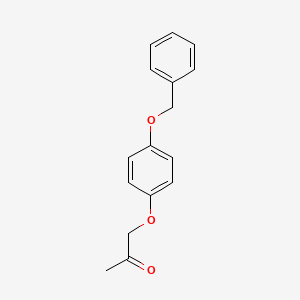

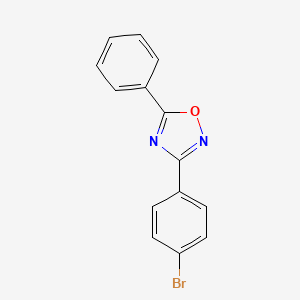

![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)

![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)